molecular formula C14H10ClNO4S2 B14490604 3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate CAS No. 64502-69-8

3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate

Cat. No.: B14490604
CAS No.: 64502-69-8
M. Wt: 355.8 g/mol
InChI Key: FLFNWSFRYSHNEH-UHFFFAOYSA-M
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Description

3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate typically involves the reaction of diphenylamine with sulfur monochloride, followed by the addition of perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up the process. The key steps involve the careful handling of reactive intermediates and the purification of the final product to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include heterocyclic derivatives such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives .

Scientific Research Applications

3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function and leading to various biological effects .

Properties

CAS No.

64502-69-8

Molecular Formula

C14H10ClNO4S2

Molecular Weight

355.8 g/mol

IUPAC Name

3,5-diphenyl-1,2,4-dithiazol-2-ium;perchlorate

InChI

InChI=1S/C14H10NS2.ClHO4/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1

InChI Key

FLFNWSFRYSHNEH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=[S+]S2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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